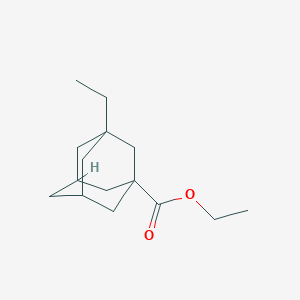

Ethyl 3-ethyladamantane-1-carboxylate

描述

属性

IUPAC Name |

ethyl 3-ethyladamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-3-14-6-11-5-12(7-14)9-15(8-11,10-14)13(16)17-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPCMWMDJGVVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227107-25-5 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227107-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Esterification of Adamantane-1-carboxylic Acid

The classical and most direct method involves the esterification of adamantane-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction proceeds via protonation of the carboxyl group, nucleophilic attack by ethanol, and subsequent elimination of water to form the ester.

$$

\text{Adamantane-1-carboxylic acid} + \text{Ethanol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{Ethyl adamantane-1-carboxylate} + \text{Water}

$$

- Typical conditions: reflux with catalytic sulfuric acid.

- Industrial scale: Continuous flow reactors are employed to enhance conversion rates and product consistency.

- Purification: The product is isolated by extraction and purified by distillation or recrystallization.

This method is well-documented and yields high-purity ethyl adamantane-1-carboxylate suitable for further functionalization.

Multi-Step Synthesis Involving Organometallic Intermediates

An alternative synthetic route involves the formation of organomagnesium intermediates (Grignard reagents) from adamantane derivatives, which are then reacted with suitable electrophiles to introduce the ethyl group.

- Step 1: Conversion of adamantane-1-carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl2) in toluene at 70 °C for 8 hours.

- Step 2: Formation of the Grignard reagent by reaction with magnesium in diethyl ether at 20 °C for 48 hours.

- Step 3: Subsequent reaction with ethyl electrophiles to introduce the ethyl substituent.

This method provides a controlled approach to functionalize adamantane at specific positions and is suitable for synthesizing ethyl 3-ethyladamantane-1-carboxylate with good yields.

Research Findings and Yields

Analytical and Purification Techniques

- Chromatography: Flash column chromatography or preparative HPLC is used to separate isomers and remove impurities.

- Spectroscopy: NMR (1H, 13C), IR, and mass spectrometry confirm structure and purity.

- Melting Point: Used as a quality check for solid intermediates and final products.

- LC-MS Purity: Typically >95% purity achieved in final products.

化学反应分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Acidic hydrolysis typically requires elevated temperatures (70–100°C) and produces alcohols via decarbonylation .

-

Base-mediated hydrolysis (e.g., NaOH) proceeds efficiently at room temperature but may require extended reaction times .

Transesterification

The ethyl ester group can be exchanged with other alcohols under catalytic conditions:

| Reagents | Product | Notes |

|---|---|---|

| ROH (e.g., MeOH), H⁺ cat. | Methyl 3-ethyladamantane-1-carboxylate | Requires anhydrous conditions |

-

Grignard reagents (e.g., RMgX) react with the carbonyl group to form tertiary alcohols, though steric hindrance from the adamantane framework may reduce yields .

Reduction Reactions

The ester moiety is reducible to primary alcohols:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| LiAlH₄, diethyl ether | 3-Ethyladamantane-1-methanol | 54% | 12 h stirring at RT |

| DIBAL-H | Partial reduction to aldehyde | N/A | Requires low temperatures (-78°C) |

-

LiAlH₄ is preferred for complete reduction, while selective agents like DIBAL-H enable intermediate aldehyde formation .

Nucleophilic Acyl Substitution

The ester participates in amidation and related reactions:

| Reagents | Product | Application |

|---|---|---|

| EDC/HOAt, Boc-protected diamines | Adamantane carboxamides | Antiviral drug candidates |

-

Mechanism : Activation of the carboxylate with EDC/HOAt facilitates coupling with amines to form amides .

-

Example : Reaction with Boc-piperidine-4-carboxylic acid yields bioactive carboxamides with antiviral properties .

Halogenation and Functionalization

The adamantane core undergoes electrophilic substitution:

| Reagents | Product | Notes |

|---|---|---|

| DDQ, CF₃SO₃H | 3-Ethyladamantan-1-ol | Oxidative hydroxylation at C1 position |

| HBr/AcOH | Brominated derivatives | Used in Grignard reagent synthesis |

-

Halogenation typically targets the bridgehead positions due to the adamantane’s electronic structure .

Biological Activity and Derivatives

Derivatives exhibit notable bioactivity:

-

Antiviral activity : this compound derivatives inhibit herpes simplex virus (EC₅₀ = 0.62 μg/mL) and vaccinia virus .

-

Synergistic effects : Combining with acycloguanosine enhances antiviral efficacy in cell cultures .

Mechanistic Insights

-

Steric effects : The adamantane cage slows reaction kinetics in nucleophilic substitutions, often requiring harsh conditions .

-

Electronic effects : Electron-withdrawing ester groups activate the carbonyl for nucleophilic attack, while the adamantane framework stabilizes carbocation intermediates in acid-mediated reactions .

科学研究应用

Scientific Research Applications

Ethyl 3-ethyladamantane-1-carboxylate has several key applications in scientific research:

Antiviral Activity

This compound has demonstrated significant antiviral properties, particularly against:

- Herpes Simplex Virus (HSV)

- Vaccinia Virus

- Adenovirus

Mechanism of Action:

The compound inhibits viral replication by interacting with viral enzymes such as polymerases and proteases, thereby preventing the spread of infection within the host organism.

Neuroprotective Effects

Research indicates that adamantane derivatives, including this compound, may be beneficial in preventing cerebral ischemia post-stroke or during cardiac surgery. They are believed to exert neuroprotective effects by modulating cellular signaling pathways related to inflammation and apoptosis .

Specialty Chemicals Production

This compound serves as a building block for synthesizing more complex organic molecules in the chemical industry. Its unique structure allows for various functional modifications, making it valuable for producing specialty chemicals and materials.

Biochemical Research

In biochemical studies, this compound is used to investigate molecular interactions due to its rigid structure, which can influence binding affinities and reaction kinetics in biological systems.

Case Studies

Case Study 1: Antiviral Efficacy

In a study examining the efficacy of various adamantane derivatives against HSV, this compound exhibited a notable reduction in viral load in infected cell cultures compared to controls.

Case Study 2: Neuroprotection in Ischemia

A clinical trial exploring the use of adamantane derivatives for neuroprotection during cardiac surgery found that patients receiving ethyl derivatives showed improved outcomes related to cognitive function post-surgery .

作用机制

The mechanism by which Ethyl 3-ethyladamantane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The adamantane core can bind to certain enzymes or receptors, influencing biological processes. The exact mechanism depends on the specific application and the molecular environment.

相似化合物的比较

Ethyl 1-Adamantanecarboxylate

- Molecular Formula : C₁₃H₂₀O₂

- Molecular Weight : 208.30 g/mol

- Key Features : Lacks the 3-ethyl substitution present in the target compound.

- Properties : The absence of the 3-ethyl group reduces steric hindrance and lipophilicity compared to Ethyl 3-ethyladamantane-1-carboxylate. This compound is widely referenced in chemical databases, indicating its utility as a benchmark in structural studies .

Ethyl 3-Hydroxyadamantane-1-Carboxylate

- Molecular Formula : C₁₃H₂₀O₃

- Molecular Weight : 224.30 g/mol

- Key Features : Contains a hydroxyl group at position 3 instead of an ethyl group.

- Properties :

- Comparison : The hydroxyl group increases polarity and solubility in polar solvents, contrasting with the lipophilic 3-ethyl substituent in the target compound.

3-Hydroxyadamantane-1-Carboxylic Acid

- Molecular Formula : C₁₁H₁₆O₃

- Molecular Weight : 196.24 g/mol

- Key Features : Carboxylic acid derivative without the ester group.

- Properties :

- Melting Point : 203–204°C (significantly higher than ester derivatives due to strong intermolecular hydrogen bonding).

- Comparison : The carboxylic acid group enhances acidity (lower pKa) and reactivity in proton-transfer reactions compared to esterified analogs .

Methyl 3-Hydroxyadamantane-1-Carboxylate

- Molecular Formula : C₁₂H₁₈O₃

- Molecular Weight : 210.27 g/mol

- Key Features : Methyl ester group instead of ethyl.

- Properties : Shorter alkyl chain reduces molecular weight and likely volatility compared to ethyl esters. Applications include research in organic synthesis and pharmaceuticals .

Data Table: Structural and Physical Properties

Key Differences and Implications

- Lipophilicity : The 3-ethyl group in this compound likely enhances membrane permeability compared to hydroxylated analogs, making it a candidate for drug delivery systems.

- Reactivity : Ester derivatives are less acidic than carboxylic acids, favoring stability in neutral conditions.

- Applications : Hydroxylated variants (e.g., Ethyl 3-hydroxyadamantane-1-carboxylate) may serve as intermediates in synthesizing bioactive molecules, while ethyl-substituted derivatives could optimize pharmacokinetic properties .

生物活性

Ethyl 3-ethyladamantane-1-carboxylate, a derivative of adamantane, exhibits significant biological activity due to its unique structural properties. This compound is characterized by a rigid polycyclic framework and an ethyl group at the third position, which enhances its potential for various applications in medicinal chemistry and materials science.

- Molecular Formula : C13H20O2

- Molecular Weight : 208.30 g/mol

- CAS Number : 2094-73-7

- IUPAC Name : this compound

The compound can be synthesized through various methods, including the Grignard reaction and oxidation of alkyladamantanes, which are essential for producing derivatives with tailored biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and molecular targets. The rigid structure allows for effective incorporation into lipid bilayers, enhancing drug delivery systems. The carboxylic acid functionality can form hydrogen bonds and ionic interactions, facilitating its activity against various pathogens.

Antiviral Properties

Research indicates that adamantane derivatives, including this compound, have demonstrated antiviral activity, particularly against influenza viruses. The mechanism involves inhibition of viral uncoating and interference with the M2 protein channel function .

Antibacterial Activity

Studies have shown that compounds in the adamantane family exhibit antibacterial properties. This compound's structural features may contribute to its effectiveness against certain bacterial strains, although specific data on this compound is limited .

Drug Delivery Systems

Due to its stability and lipophilicity, this compound is being investigated for use in drug delivery systems. Its ability to enhance the solubility of hydrophobic drugs makes it a valuable candidate for formulation in pharmaceuticals .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Oyedokun et al. (2022) | Antiviral Activity | Demonstrated that adamantane derivatives inhibit influenza virus replication in vitro. |

| ResearchGate Publication (2018) | Antibacterial Properties | Showed potential antibacterial activity against Gram-positive bacteria using related adamantane derivatives. |

| NIST WebBook (2024) | Chemical Properties | Provided comprehensive data on the synthesis and stability of ethyl adamantane derivatives, emphasizing their utility in drug development. |

常见问题

Basic: What synthetic strategies are recommended for preparing Ethyl 3-ethyladamantane-1-carboxylate?

Methodological Answer:

The synthesis typically involves functionalizing the adamantane core via esterification or carboxylation. A common approach is to:

Start with a pre-functionalized adamantane derivative (e.g., adamantane-1-carboxylic acid) and perform esterification using ethanol in the presence of acid catalysts (e.g., H₂SO₄).

Introduce the 3-ethyl substituent via alkylation or Friedel-Crafts alkylation, ensuring regioselectivity by controlling reaction temperature and catalyst choice (e.g., AlCl₃).

Purify intermediates using column chromatography and confirm purity via melting point analysis or HPLC .

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to identify the adamantane backbone (distinctive δ 1.5–2.5 ppm for bridgehead protons) and ester groups (δ 4.1–4.3 ppm for ethyl CH₂). Compare with reference spectra of similar adamantane esters .

- IR Spectroscopy : Confirm the ester carbonyl stretch (~1740 cm⁻¹) and absence of carboxylic acid O-H bands.

- Mass Spectrometry : Validate molecular weight via ESI-MS or GC-MS, ensuring fragmentation patterns align with the adamantane structure .

Advanced: How to resolve discrepancies in crystallographic data during structural refinement?

Methodological Answer:

Use SHELXL for small-molecule refinement:

Input initial coordinates from SHELXS or SHELXD solutions.

Apply restraints for adamantane bond distances (typical C-C: 1.54 Å) and angles (109.5°).

Address twinning or disorder by partitioning occupancy or using TWIN/BASF commands.

Validate with R-factor convergence (<5%) and check for residual electron density peaks .

For visualization, employ ORTEP-3 to model thermal ellipsoids and confirm steric fit .

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer:

Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density and identify reactive sites (e.g., ester carbonyl or bridgehead carbons).

Simulate reaction pathways (e.g., hydrolysis or alkylation) using transition state theory.

Validate with experimental kinetics (e.g., Arrhenius plots) and compare computational vs. observed regioselectivity .

Advanced: How to analyze conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer:

Conduct solubility tests in ethanol (polar) and hexane (non-polar) at controlled temperatures (20–40°C).

Use UV-Vis spectroscopy or gravimetry to quantify solubility.

Cross-validate with Hansen solubility parameters (δ values) to explain discrepancies. For example, ethanol’s δ ≈ 26 MPa may dissolve the ester better than hexane (δ ≈ 14 MPa) due to hydrogen bonding .

Advanced: What strategies enable regioselective functionalization of the adamantane core?

Methodological Answer:

Protecting Groups : Temporarily block the 1-carboxylate group with tert-butyl esters to direct alkylation to the 3-position.

Catalytic Control : Use Lewis acids (e.g., BF₃·Et₂O) to stabilize carbocation intermediates during electrophilic substitution.

Steric Effects : Leverage the adamantane’s rigid structure to favor less sterically hindered positions. Monitor selectivity via H NMR or X-ray diffraction .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in sealed containers away from oxidizers.

- In case of exposure, rinse with ethanol (for solubility) followed by water .

Advanced: How to design experiments for studying enzymatic interactions with adamantane derivatives?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model ligand-enzyme binding (e.g., cytochrome P450).

Kinetic Assays : Measure and via UV-Vis monitoring of cofactor depletion (e.g., NADPH at 340 nm).

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Basic: How to validate purity for publication-ready data?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) and compare retention times to standards.

- Elemental Analysis : Confirm C, H, N content within 0.3% of theoretical values.

- Melting Point : Ensure sharp range (±1°C) consistent with literature .

Advanced: What statistical methods are appropriate for analyzing reaction yield variability?

Methodological Answer:

Apply ANOVA to compare yields across reaction conditions (e.g., temperature, catalyst loading).

Use Grubbs’ test to identify outliers in triplicate runs.

Report confidence intervals (95%) and uncertainties using error propagation from instrument precision (e.g., balance ±0.1 mg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。